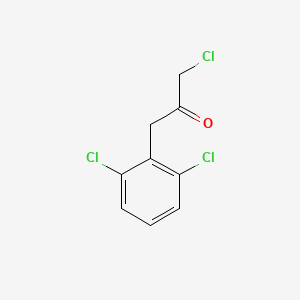

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one

Vue d'ensemble

Description

“1-Chloro-3-(2,6-dichlorophenyl)propan-2-one” is a chemical compound with the CAS Number: 116316-58-6 . It has a molecular weight of 237.51 . The IUPAC name for this compound is 1-chloro-3-(2,6-dichlorophenyl)acetone .

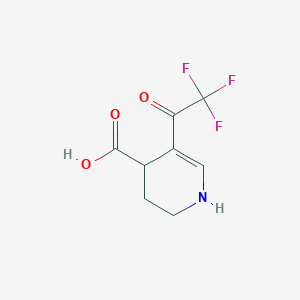

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7Cl3O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

The compound “this compound” has a molecular formula of C9H7Cl3O . Unfortunately, specific physical and chemical properties like boiling point, density, and solubility are not available in the current data.Applications De Recherche Scientifique

Molecular Structure and Spectroscopic Analysis

Research has explored the molecular structure and spectroscopic analysis of derivatives closely related to 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one. For example, studies have been conducted on the molecular structure, vibrational spectra, and quantum chemical aspects of certain chlorophenyl derivatives, highlighting their potential for antimicrobial activity and their interactions with different molecules through molecular docking and spectroscopic analysis (Sivakumar et al., 2021), (ShanaParveen et al., 2016).

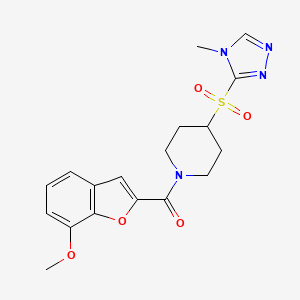

Synthesis and Catalytic Applications

Several studies focus on the synthesis of various derivatives of this compound and their applications in catalysis. For instance, compounds have been synthesized for use as corrosion inhibitors in industrial applications, showcasing their effectiveness in protecting metals from corrosion in acidic environments (Olasunkanmi & Ebenso, 2019).

Computational and Docking Studies

Computational studies have been instrumental in understanding the electronic properties, chemical reactivity, and molecular docking of chlorophenyl derivatives. These studies provide insights into the potential biological activities of these compounds, including their interactions with proteins and potential inhibitory effects on specific biological targets (Jayasudha et al., 2020).

Environmental and Mechanistic Insights

Research has also delved into the environmental aspects and mechanistic pathways involving chlorophenyl compounds. For example, studies on the formation mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenol precursors have provided valuable insights into environmental pollution and potential mitigation strategies (Pan et al., 2013).

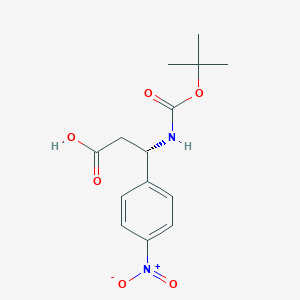

Enantioselective Synthesis

The compound has been investigated for its role in the asymmetric synthesis of chiral intermediates, demonstrating the potential for producing enantiomerically pure compounds used in pharmaceutical synthesis (Choi et al., 2010).

Propriétés

IUPAC Name |

1-chloro-3-(2,6-dichlorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTURKWIGYRHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)

![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B2873658.png)

![N-benzyl-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873659.png)